1-(6-Amino-3-phenylpyridazin-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Amino-3-phenylpyridazin-4-yl)ethanone is a heterocyclic compound that features a pyridazine ring substituted with an amino group and a phenyl group. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of 1-(6-Amino-3-phenylpyridazin-4-yl)ethanone typically involves the reaction of 3-phenylpyridazine with an appropriate amino and ethanone derivative under controlled conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product . Industrial production methods often involve optimizing these conditions to maximize efficiency and scalability .
Chemical Reactions Analysis
1-(6-Amino-3-phenylpyridazin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like acetonitrile or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(6-Amino-3-phenylpyridazin-4-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(6-Amino-3-phenylpyridazin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-(6-Amino-3-phenylpyridazin-4-yl)ethanone can be compared with other pyridazine derivatives, such as pyridazinone and pyridazine-based drugs. These compounds share similar core structures but differ in their substituents and pharmacological activities. For example, pyridazinone derivatives are known for their anti-inflammatory and anticancer properties, while other pyridazine-based compounds may have different therapeutic applications .
Similar compounds include:
- Pyridazinone
- Pyridazine
- Phenylpyridazine derivatives
Properties
Molecular Formula |
C12H11N3O |
---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
1-(6-amino-3-phenylpyridazin-4-yl)ethanone |
InChI |
InChI=1S/C12H11N3O/c1-8(16)10-7-11(13)14-15-12(10)9-5-3-2-4-6-9/h2-7H,1H3,(H2,13,14) |
InChI Key |
LGKOOKUVTDNJJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NN=C1C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.